molecular formula C19H38N2O4 B12808609 Tert-butyl 4-[(2-amino-3-methylbutanoyl)-methylamino]-3-methoxy-5-methylheptanoate

Tert-butyl 4-[(2-amino-3-methylbutanoyl)-methylamino]-3-methoxy-5-methylheptanoate

Cat. No.: B12808609
M. Wt: 358.5 g/mol
InChI Key: NBLWRFNWDBPHKB-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(2-amino-3-methylbutanoyl)-methylamino]-3-methoxy-5-methylheptanoate is a synthetic organic compound with a complex structure It is characterized by the presence of multiple functional groups, including an amino group, a methoxy group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-[(2-amino-3-methylbutanoyl)-methylamino]-3-methoxy-5-methylheptanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Amino Acid Derivative:

    Coupling Reaction: The protected amino acid derivative is then coupled with a suitable amine to form the desired product. This step often requires the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM).

    Deprotection: The final step involves the removal of the protecting groups to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[(2-amino-3-methylbutanoyl)-methylamino]-3-methoxy-5-methylheptanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Tert-butyl 4-[(2-amino-3-methylbutanoyl)-methylamino]-3-methoxy-5-methylheptanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl 4-[(2-amino-3-methylbutanoyl)-methylamino]-3-methoxy-5-methylheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may modulate signaling pathways by interacting with cell surface receptors or intracellular proteins.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-[(2-amino-3-methylbutanoyl)-methylamino]-3-methoxy-5-methylheptanoate
  • Tert-butyl 4-(2-aminoethyl)benzoate
  • Tert-butyl 2-amino-4-(dimethoxymethyl)-1H-imidazole-1-carboxylate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

tert-butyl 4-[(2-amino-3-methylbutanoyl)-methylamino]-3-methoxy-5-methylheptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38N2O4/c1-10-13(4)17(21(8)18(23)16(20)12(2)3)14(24-9)11-15(22)25-19(5,6)7/h12-14,16-17H,10-11,20H2,1-9H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLWRFNWDBPHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)OC(C)(C)C)OC)N(C)C(=O)C(C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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